2',3',5'-Trideoxyadenosine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13)/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPPXRNUZVTTON-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)N2C=NC3=C(N=CN=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216320 |

Source

|

| Record name | 2',3',5'-Trideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6612-70-0 |

Source

|

| Record name | 2',3',5'-Trideoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006612700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3',5'-Trideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',5'-TRIDEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XPX901BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the structure of 2',3',5'-Trideoxyadenosine?

A Technical Guide to the Molecular

Structure of 2',3',5'-Trideoxyadenosine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2',3',5'-Trideoxyadenosine, a synthetic analog of the naturally occurring nucleoside, adenosine. We will dissect its core chemical components, highlight the critical structural modifications that define its unique properties, and detail the analytical methodologies employed for its structural verification. This document is intended for researchers, chemists, and drug development professionals who require a deep, technical understanding of this molecule's architecture and its resulting chemical behavior. We will explore the causal relationships between its structure and its functional limitations, such as its inability to participate in nucleic acid polymerization, and discuss its applications as a research tool.

Introduction: The Significance of Structural Modification in Nucleoside Analogs

Nucleosides, composed of a nucleobase linked to a sugar moiety, are fundamental to life as the building blocks of DNA and RNA. The precise chemical structure of these molecules, particularly the presence and orientation of hydroxyl (-OH) groups on the sugar ring, dictates their biological function. The hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar in adenosine are critical for forming the phosphodiester bonds that create the backbone of RNA and for phosphorylation events that are central to cellular energy transfer and signaling.

The field of medicinal chemistry has long exploited the strategy of modifying natural nucleosides to create analogs with altered functions. These modifications can turn a standard building block into a potent therapeutic agent or a precise research tool. 2',3',5'-Trideoxyadenosine is a powerful example of such modification. By systematically removing all three hydroxyl groups from the ribose sugar of adenosine, a molecule is created that, while retaining its adenine base for recognition, is stripped of its ability to be phosphorylated or to form phosphodiester linkages. This guide will elucidate the structure that underpins this functionality.

Molecular Architecture of 2',3',5'-Trideoxyadenosine

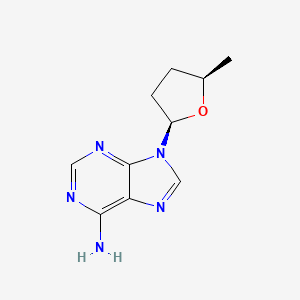

The structure of 2',3',5'-Trideoxyadenosine (C₁₀H₁₃N₅O) is best understood by comparing it to its parent molecule, adenosine.[1][2][3] The molecule consists of two primary components: the purine nucleobase, adenine, and a heavily modified sugar, 2,3,5-trideoxyribose.

-

The Adenine Base: The adenine component (6-aminopurine) is identical to that found in natural adenosine. It is a planar, aromatic heterocyclic system composed of a pyrimidine ring fused to an imidazole ring. This base is responsible for molecular recognition and can still, in principle, form hydrogen bonds via its amine group and ring nitrogens.

-

The Trideoxyribose Sugar: The defining feature of this analog is the systematic removal of all hydroxyl groups from the sugar moiety. In a standard ribose, hydroxyls are present at the 2', 3', and 5' carbons. In 2'-deoxyribose (found in DNA), only the 2'-hydroxyl is absent. In 2',3',5'-Trideoxyadenosine, the carbons at the 2', 3', and 5' positions are reduced to methylene groups (-CH₂-) or a methyl group in the case of the 5' position, rendering the sugar highly aliphatic and hydrophobic.

The absence of these hydroxyls has profound chemical consequences:

-

Inability to Form Phosphodiester Bonds: The 3'-OH and 5'-OH groups are essential for the formation of the phosphodiester backbone of nucleic acids. Without them, the molecule acts as a definitive chain terminator in any hypothetical polymerization context.

-

Blocked Phosphorylation: The 5'-OH is the primary site for phosphorylation by kinases to form nucleotide mono-, di-, and triphosphates (e.g., AMP, ADP, ATP). Its absence means 2',3',5'-Trideoxyadenosine cannot be activated for most biological processes.

-

Increased Hydrophobicity: The replacement of polar hydroxyl groups with nonpolar C-H bonds significantly increases the molecule's hydrophobicity compared to adenosine or even deoxyadenosine.

Below is a diagram illustrating the structural progression from adenosine to 2',3',5'-Trideoxyadenosine.

Caption: Structural relationship from Adenosine to 2',3',5'-Trideoxyadenosine.

Physicochemical Properties

A summary of the key physicochemical properties is presented below, compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₅O | [1][2][3] |

| Molecular Weight | 219.24 g/mol | [1][2] |

| IUPAC Name | 9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine | [1] |

| CAS Number | 6612-70-0 | [1] |

| Hydrogen Bond Donors | 1 (from adenine -NH₂) | [3] |

| Hydrogen Bond Acceptors | 5 (from adenine nitrogens and furan oxygen) | [3] |

| Topological Polar Surface Area | 78.8 Ų | [3] |

Structural Elucidation and Analytical Validation

The definitive structure of 2',3',5'-Trideoxyadenosine is confirmed through a combination of modern analytical techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. For 2',3',5'-Trideoxyadenosine, ¹H and ¹³C NMR are critical.

-

¹H NMR (Proton NMR): The key diagnostic feature in the ¹H NMR spectrum is the absence of signals corresponding to hydroxyl protons (which are typically broad and exchangeable) and the presence of complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm). These signals correspond to the protons on the 2', 3', and 4' carbons of the sugar ring. The signal for the 5'-CH₃ group would appear as a distinct doublet further upfield. In contrast, the spectrum for 2'-Deoxyadenosine shows distinct signals for the 3' and 5' hydroxyl protons.[4]

-

¹³C NMR (Carbon NMR): The ¹³C spectrum confirms the number and type of carbon atoms. The carbons at the 2', 3', and 5' positions will show signals in the aliphatic region, at chemical shifts significantly different from what would be observed for carbons bonded to oxygen in adenosine or deoxyadenosine.

Workflow for NMR-Based Structural Confirmation:

-

Sample Preparation: Dissolve a high-purity sample (mg scale) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

Spectral Analysis:

-

Confirm the presence of adenine protons in the aromatic region (approx. 8.1-8.4 ppm).

-

Verify the absence of exchangeable -OH proton signals.

-

Integrate the proton signals to confirm the ratio of 13 protons.

-

Assign the aliphatic signals to the sugar protons using 2D NMR, confirming the C-H connectivity and the complete deoxygenation of the ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the molecule, serving as a primary check for its elemental composition.

-

Technique: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is employed.

-

Expected Result: The analysis will show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 220.1195. This value precisely matches the calculated exact mass of C₁₀H₁₄N₅O⁺, confirming the molecular formula C₁₀H₁₃N₅O.[1]

Chemical Synthesis Overview

The synthesis of 2',3',5'-Trideoxyadenosine is a multi-step process that starts from a more common nucleoside, such as 2'-deoxyadenosine.[5] The core chemical challenge is the efficient and selective deoxygenation of the remaining hydroxyl groups.

A generalized synthetic pathway involves the following key transformations:[5]

-

Protection: The amine group on the adenine base is often protected to prevent side reactions.

-

Activation of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 2'-deoxyadenosine are converted into better leaving groups, often by tosylation (reaction with tosyl chloride).[5]

-

Reductive Deoxygenation: The activated positions are then subjected to reduction. A common method is the Barton-McCombie deoxygenation or reduction via a thio-intermediate, which is subsequently removed with a reducing agent like Raney Nickel.[5]

-

Deprotection: The protecting group on the adenine base is removed to yield the final product.

The diagram below illustrates a conceptual workflow for this synthesis.

Caption: Conceptual workflow for the synthesis of 2',3',5'-Trideoxyadenosine.

Applications in Research

The unique structure of 2',3',5'-Trideoxyadenosine makes it a valuable tool in biochemical and pharmacological research, primarily as a negative control or an inhibitor.

-

Control Compound in Kinase Assays: Since it cannot be phosphorylated, it is an excellent negative control in experiments involving adenosine kinases to ensure that observed effects are due to phosphorylation.

-

Studying Adenosine Receptors: As an adenosine analog, it can be used to study ligand binding at adenosine receptors.[6][7] Its increased hydrophobicity may alter its binding profile and cell permeability compared to adenosine.

-

Probing DNA Polymerase/RT Activity: While dideoxynucleosides (lacking 2' and 3' OH groups) are famous as chain terminators in sequencing and as antiviral drugs (e.g., Didanosine), 2',3',5'-Trideoxyadenosine is even more inert.[8][9] It cannot be triphosphorylated, which is a prerequisite for being incorporated by polymerases.[10] This makes it useful for dissecting the initial phosphorylation steps required for the activation of other nucleoside analogs.

Conclusion

The molecular structure of 2',3',5'-Trideoxyadenosine is a testament to purposeful chemical design. By removing all three hydroxyl groups from the ribose sugar of adenosine, a stable, hydrophobic analog is created. Its structure, defined by an adenine base and a fully reduced sugar ring, has been unequivocally confirmed by NMR and mass spectrometry. This unique architecture renders it incapable of participating in phosphorylation or nucleic acid elongation, defining its role in the scientific community as a specific inhibitor and a highly effective negative control for studying the complex biochemistry of its parent nucleoside.

References

- Robins, M. J., McCarthy, J. R., Jr., & Robins, R. K. (1966). Purine Nucleosides. XII. The Preparation of 2',3'-Dideoxyadenosine, 2',5'-Dideoxyadenosine, and 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine. Biochemistry, 5(1), 224–231.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65165, 2',3',5'-Trideoxyadenosine. Retrieved January 16, 2026, from [Link].

- Global Substance Registration System (GSRS). 2',3',5'-TRIDEOXYADENOSINE. Substance ID: 43XPX901BB. Retrieved January 16, 2026, from the U.S.

- Wang, M., et al. (2015). The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules, 20(6), 10438-10448.

- Mihali, V., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 27(12), 3934.

- Liu, A., et al. (2015). Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR. PLoS ONE, 10(5), e0127584. (Source: Public Library of Science)

-

Cheméo (2023). Chemical Properties of Adenosine, 2',3',5'-tris-O-TMS. Retrieved January 16, 2026, from [Link].

- Zhao, L., et al. (2013). Evaluation of dose-related effects of 2', 3', 5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine using NMR-based metabolomics. Yao Xue Xue Bao, 48(8), 1196-1202. (Source: PubMed)

- Ye, S., et al. (2004). Synthesis of 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase. Journal of Medicinal Chemistry, 47(5), 1207-1213. (Source: PubMed)

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 444836, 2',3'-Dideoxyadenosine-5'-triphosphate. Retrieved January 16, 2026, from [Link].

- Lan, X., et al. (2015). Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. Journal of Chromatography B, 1002, 337-342. (Source: PubMed)

- Kim, S. K., et al. (2024). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Omega.

- Kumar, A., et al. (2021). Discovery of novel 1,3,5-triazine as adenosine A2A receptor antagonist for benefit in Parkinson's disease. Journal of Biochemical and Molecular Toxicology, 35(1), e22659. (Source: PubMed)

Sources

- 1. 2',3',5'-Trideoxyadenosine | C10H13N5O | CID 65165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2'-Deoxyadenosine (958-09-8) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 1,3,5-triazine as adenosine A2A receptor antagonist for benefit in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2',3'-Dideoxyadenosine-5'-triphosphate | C10H16N5O11P3 | CID 444836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',3',5'-Trideoxyadenosine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Trideoxyadenosine is a synthetic nucleoside analog that lacks hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. This structural modification confers unique chemical and physical properties, distinguishing it from its parent molecule, adenosine, and other deoxyadenosine derivatives. As a member of the dideoxynucleoside family, it holds significant interest for researchers in medicinal chemistry and drug discovery, primarily for its potential as a modulator of key biological pathways. This technical guide provides a comprehensive overview of the chemical and physical properties of 2',3',5'-Trideoxyadenosine, its synthesis, and its established and potential biological activities, with a focus on its role as an inhibitor of adenylyl cyclase.

Chemical and Physical Properties

2',3',5'-Trideoxyadenosine is characterized by the molecular formula C10H13N5O and a molecular weight of approximately 219.24 g/mol .[1][2][3] Its systematic IUPAC name is 9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine.[2] The compound is also known by several synonyms, including tridesoxyadenosine and SQ 22538.[2][3]

Structural and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C10H13N5O | [1][2][3] |

| Molecular Weight | 219.24 g/mol | [2][3] |

| IUPAC Name | 9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine | [2] |

| CAS Number | 6612-70-0 | [2] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 78.9 Ų | [2] |

Synthesis of 2',3',5'-Trideoxyadenosine

A general synthetic route to 2',3',5'-Trideoxyadenosine starts from the more readily available 2'-deoxyadenosine. The key transformation involves the removal of the 3' and 5' hydroxyl groups. A common strategy for this deoxygenation is the Barton-McCombie deoxygenation or a related method involving the formation of a thio intermediate followed by desulfurization.

A plausible synthetic pathway involves the following conceptual steps:

Figure 1: Conceptual Synthetic Workflow for 2',3',5'-Trideoxyadenosine. This diagram outlines the key transformations from 2'-deoxyadenosine to the final product.

Experimental Protocol Outline

A detailed experimental protocol would involve the following key stages:

-

TOSYLATION: Protection of the 3' and 5' hydroxyl groups of 2'-deoxyadenosine as tosylates. This is typically achieved by reacting 2'-deoxyadenosine with tosyl chloride in a suitable base like pyridine.

-

THIOETHER FORMATION: Nucleophilic displacement of the tosyl groups with a thiol, such as ethanethiol, to form the corresponding 3',5'-dithioether derivative.

-

DESULFURIZATION: The final step is the reductive cleavage of the carbon-sulfur bonds using a desulfurizing agent. Raney nickel is a classic and effective reagent for this transformation.[11][12][13] The reaction is typically carried out by refluxing the thioether with an excess of Raney nickel in a solvent like ethanol.

Raney Nickel Reduction: A Critical Step

The desulfurization with Raney nickel is a powerful method in organic synthesis for the hydrogenolysis of carbon-sulfur bonds.[13] The Raney nickel catalyst is typically prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[14] The procedure involves the addition of the alloy to the aqueous base, followed by thorough washing of the resulting nickel catalyst to remove residual alkali and aluminum salts.[14] For the desulfurization reaction, the thio-nucleoside is heated with a suspension of the activated Raney nickel in a suitable solvent.[11]

Spectral Characterization

While specific, publicly available spectra for 2',3',5'-Trideoxyadenosine are scarce, its spectral characteristics can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the adenine base (H-2 and H-8) in the aromatic region. The sugar protons will appear in the upfield region. The absence of signals for the 2', 3', and 5' hydroxyl protons will be a key feature. The methyl group at the 5' position will likely appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show resonances for the carbons of the adenine base and the sugar moiety. The absence of carbons bearing hydroxyl groups at the 2', 3', and 5' positions will be characteristic.

Mass Spectrometry (MS)

The mass spectrum of 2',3',5'-Trideoxyadenosine is expected to show a molecular ion peak ([M]+ or [M+H]+) corresponding to its molecular weight (219.24). Fragmentation patterns in nucleoside mass spectra often involve the cleavage of the glycosidic bond between the sugar and the base, leading to fragments corresponding to the adenine base and the trideoxyribose sugar.[10][15]

Biological Activity and Mechanism of Action

The primary biological target of 2',3',5'-Trideoxyadenosine and its analogs is adenylyl cyclase (AC).[16][17][18] Adenylyl cyclase is a key enzyme in signal transduction pathways, responsible for the conversion of ATP to the second messenger cyclic AMP (cAMP).[16][19]

Inhibition of Adenylyl Cyclase

2',3',5'-Trideoxyadenosine and related dideoxynucleosides act as P-site inhibitors of adenylyl cyclase.[20][21] The "P-site" is a regulatory site on the enzyme that is distinct from the catalytic site where ATP binds.[21] Inhibition via the P-site is typically non-competitive or uncompetitive with respect to ATP.[20]

Figure 2: Mechanism of Adenylyl Cyclase Inhibition by 2',3',5'-Trideoxyadenosine. The diagram illustrates the canonical adenylyl cyclase signaling pathway and the inhibitory action of 2',3',5'-Trideoxyadenosine at the P-site of the enzyme.

The inhibition of adenylyl cyclase by 2',3',5'-Trideoxyadenosine and its analogs makes them valuable tools for studying cAMP-mediated signaling pathways. By reducing cAMP levels, these compounds can be used to investigate the role of this second messenger in a wide range of cellular processes, including hormone action, neurotransmission, and cell proliferation.

Applications in Research and Drug Development

The ability of 2',3',5'-Trideoxyadenosine to inhibit adenylyl cyclase positions it as a valuable research tool and a potential lead compound in drug discovery.

Research Applications

-

Elucidating cAMP Signaling Pathways: As a specific inhibitor of adenylyl cyclase, 2',3',5'-Trideoxyadenosine can be used to dissect the roles of cAMP in various physiological and pathological processes.[16]

-

Target Validation: It can be employed to validate adenylyl cyclase as a therapeutic target in different disease models.

Potential Therapeutic Applications

Given the ubiquitous role of cAMP in cellular function, modulation of its levels has therapeutic potential in a variety of diseases. While 2',3',5'-Trideoxyadenosine itself is primarily a research compound, the understanding of its mechanism of action can inform the development of more potent and selective adenylyl cyclase inhibitors for conditions such as:

-

Cancer: Dysregulation of cAMP signaling has been implicated in the growth and proliferation of some cancer cells.

-

Cardiovascular Diseases: cAMP plays a crucial role in regulating heart rate and contractility.

-

Neurological Disorders: cAMP is involved in neuronal signaling and plasticity.

Conclusion

2',3',5'-Trideoxyadenosine is a synthetically accessible nucleoside analog with distinct chemical and physical properties arising from the absence of three hydroxyl groups on its ribose moiety. Its primary recognized biological activity is the inhibition of adenylyl cyclase through a P-site-mediated mechanism, making it a valuable probe for studying cAMP signaling. While further research is needed to fully characterize its physical properties and to explore its full therapeutic potential, 2',3',5'-Trideoxyadenosine and its analogs represent an important class of molecules for both fundamental research and drug discovery efforts targeting the adenylyl cyclase pathway.

References

-

Tesmer JJ, Dessauer CW, Sunahara RK, et al. Molecular basis for P-site inhibition of adenylyl cyclase. Biochemistry. 2000 Nov 28;39(47):14464-71. Available from: [Link]

-

Johnson RA, Shoshani I. Irreversible inactivation of adenylyl cyclase by the "P"-site agonist 2',5'-dideoxy-,3'-p-fluorosulfonylbenzoyl adenosine. J Biol Chem. 1990 Oct 5;265(28):17096-101. Available from: [Link]

-

Supporting Information - ScienceOpen. Available from: [Link]

-

Brustad EM, Lönnberg T, Williams DM, et al. Inhibitors of Membranous Adenylyl Cyclases. J Med Chem. 2014;57(24):10245-10263. Available from: [Link]

-

Jackson EK, Dubey RK. Expression of the 2′,3′-cAMP-Adenosine Pathway in Astrocytes and Microglia. J Pharmacol Exp Ther. 2016;358(1):137-147. Available from: [Link]

-

PubChem. 2',3',5'-Trideoxyadenosine. Available from: [Link]

-

Jackson EK. The 2′,3′-cAMP-adenosine pathway. Am J Physiol Renal Physiol. 2011;301(6):F1160-F1167. Available from: [Link]

-

Fieser LF, Fieser M. Raney nickel reductions. In: Reagents for Organic Synthesis. John Wiley & Sons, Inc.; 1967. p. 723-727. Available from: [Link]

-

Krishnakumar KS, Michel BY, Nguyen-Trung NQ, et al. S1 Table of Content Page Purification and characterization of compounds 2, 3, 4, 5 and 6 S2-S3 Synthesis and characterization of. The Royal Society of Chemistry. Available from: [Link]

-

Master Organic Chemistry. Reagent Friday: Raney Nickel. Available from: [Link]

-

Pearson Study Prep. Thioacetals and Raney Nickel Reduction. YouTube. Available from: [Link]

-

Fushimi M, Chin C, Tresguerres M, et al. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. J Biol Chem. 2021;297(1):100868. Available from: [Link]

-

Global Substance Registration System. 2',3',5'-TRIDEOXYADENOSINE. Available from: [Link]

-

Pierre S, Escrieut C, Raufaste D, et al. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536. Mol Pharmacol. 2009;75(4):947-955. Available from: [Link]

-

ResearchGate. Evaluation of dose-related effects of 2′, 3′, 5′-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine using NMR-based metabolomics. Available from: [Link]

-

Guo S, Wang M, Wang Y, et al. Evaluation of dose-related effects of 2', 3', 5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine using NMR-based metabolomics. J Pharm Biomed Anal. 2014;98:213-221. Available from: [Link]

-

Pettit GR, van Tamelen EE. Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Org React. 1962;12:356-529. Available from: [Link]

-

Zhang WX, Wu HN, Li B, et al. The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules. 2015;21(1):E8. Available from: [Link]

-

Dunn MR, Chaput JC. Stability and mechanism of threose nucleic acid toward acid-mediated degradation. Nucleic Acids Res. 2016;44(15):7067-7074. Available from: [Link]

-

Zippin JH, Chen Y, Straub SV, et al. Intracellular cAMP signaling by soluble adenylyl cyclase. J Cell Sci. 2004;117(Pt 15):3061-3068. Available from: [Link]

-

Mozingo R. Raney nickel. Org Synth. 1941;21:15. Available from: [Link]

-

Tarasiuk A, Skierski J, Kazimierczuk Z. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Arch Immunol Ther Exp (Warsz). 1994;42(1):13-5. Available from: [Link]

-

NIST. Adenosine, 2'-deoxy-. Available from: [Link]

-

NIST. Adenosine, 2'-deoxy-. Available from: [Link]

-

NIST. 2'-Deoxyadenosine, 3TMS derivative. Available from: [Link]

-

ResearchGate. Solubility of drugs in ethanol and dmso. Available from: [Link]

-

Jackson EK. The 2',3'-cAMP-adenosine pathway. Am J Physiol Renal Physiol. 2011;301(6):F1160-F1167. Available from: [Link]

-

De Vivo M, Maayani S, Weinstein H, et al. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors. J Pharmacol Exp Ther. 1987;242(1):258-264. Available from: [Link]

-

Reactome. Adenylate cyclase converts ATP to 3',5'-cyclic AMP (cAMP) and pyrophosphate. Available from: [Link]

-

ResearchGate. N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Available from: [Link]

-

Thuy TTD, Tien TQ, Van Hieu T, et al. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. VNU Journal of Science: Medical and Pharmaceutical Sciences. 2018;34(1). Available from: [Link]

-

ResearchGate. pH optimum (A),temperature optimum (B) and temperature stability (C) of H. dromedarii adenosine deaminase ADAII. Available from: [Link]

-

Ye S, Rezende MM, Deng WP, et al. Synthesis of 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase. J Med Chem. 2004;47(5):1207-1213. Available from: [Link]

-

Rich MA, Meyers P, Glickman G, et al. THE EFFECTS OF 3'-DEOXYADENOSINE ON THE SYNTHESIS OF RIBONUCLEIC ACID. J Biol Chem. 1965;240:806-810. Available from: [Link]

-

de Souza C, de Almeida A, da Silva S, et al. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. J Parasitol Res. 2018;2018:7217849. Available from: [Link]

-

ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2',3',5'-Trideoxyadenosine | C10H13N5O | CID 65165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2',3',5'-Tri-O-acetyl-D-adenosine CAS#: 7387-57-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 7. By compound [wahoo.cns.umass.edu]

- 8. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organicreactions.org [organicreactions.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. rsc.org [rsc.org]

- 16. Adenylyl Cyclase [sigmaaldrich.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Adenylate cyclase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 19. Reactome | Adenylate cyclase converts ATP to 3',5'-cyclic AMP (cAMP) and pyrophosphate [reactome.org]

- 20. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Irreversible inactivation of adenylyl cyclase by the "P"-site agonist 2',5'-dideoxy-,3'-p-fluorosulfonylbenzoyl adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine.

An In-depth Technical Guide to the Synthesis of 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine

Introduction

2',3',5'-Trideoxyadenosine is a synthetic nucleoside analogue that lacks the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. This structural modification makes it a valuable tool in biochemical and pharmacological research. As a chain-terminating inhibitor of DNA synthesis, its phosphorylated form can be used to study the mechanisms of DNA polymerases.[1] The synthesis of such modified nucleosides is a critical task in medicinal chemistry and drug development. This guide provides a detailed, technically-focused overview of a robust synthetic route to 2',3',5'-Trideoxyadenosine, starting from the readily available precursor, 2'-Deoxyadenosine. The core of this synthesis relies on the strategic deoxygenation of the 3'- and 5'-hydroxyl groups.

Overall Synthetic Strategy

The transformation of 2'-Deoxyadenosine to 2',3',5'-Trideoxyadenosine necessitates the removal of the hydroxyl groups at the 3' and 5' positions. A direct deoxygenation is challenging due to the strength of the C-O bonds. Therefore, a multi-step strategy is employed, centered around the Barton-McCombie deoxygenation reaction. This powerful radical-mediated transformation allows for the mild and efficient replacement of hydroxyl groups with hydrogen atoms.[2][3][4][5]

The overall workflow can be summarized as follows:

-

Activation of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of 2'-Deoxyadenosine are converted into thiocarbonyl derivatives. This "activates" them for the subsequent radical reaction.

-

Radical Deoxygenation: The thiocarbonyl-activated intermediate is treated with a radical initiator and a hydrogen atom donor to effect the removal of the thiocarbonyl groups and their replacement with hydrogen.

-

Purification: The final product, 2',3',5'-Trideoxyadenosine, is isolated and purified from the reaction mixture.

Caption: Overall synthetic workflow from 2'-Deoxyadenosine to 2',3',5'-Trideoxyadenosine.

Part 1: Activation of the 3' and 5'-Hydroxyl Groups

The cornerstone of the Barton-McCombie deoxygenation is the conversion of the target alcohol(s) into a thiocarbonyl derivative, such as a xanthate or a thionoformate.[4][6][7] This is a critical activation step. The strong C-O bond of the alcohol is replaced by a weaker C-S bond in the thiocarbonyl derivative, which can undergo homolytic cleavage in the subsequent radical step.

For the synthesis of 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine, both the 3'- and 5'-hydroxyl groups must be activated. This can be achieved by converting them into dixanthates.

Experimental Protocol: Synthesis of 3',5'-Di-S-methylxanthate of 2'-Deoxyadenosine

This protocol is adapted from methodologies developed for the deoxygenation of diols in nucleosides.

-

Preparation: To a stirred suspension of 2'-Deoxyadenosine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. This results in the formation of the corresponding dialkoxide.

-

Xanthate Formation: Cool the reaction mixture back to 0 °C. Add carbon disulfide (CS₂, 2.5 equivalents) dropwise. The reaction mixture will typically turn a deep yellow or orange color.

-

S-Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (MeI, 2.5 equivalents) dropwise.

-

Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the 3',5'-di-S-methylxanthate derivative.

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl groups to form the more nucleophilic alkoxides.

-

Carbon Disulfide (CS₂): This electrophile reacts with the alkoxides to form the xanthate intermediate.

-

Methyl Iodide (MeI): A good alkylating agent that "traps" the xanthate by S-methylation, forming the stable S-methyl dithiocarbonate derivative required for the subsequent radical reaction.

-

Inert Atmosphere: Essential to prevent quenching of the strong base (NaH) and to avoid unwanted side reactions with atmospheric moisture and oxygen.

Part 2: The Barton-McCombie Radical Deoxygenation

With the activated dixanthate intermediate in hand, the core deoxygenation step can proceed. This reaction operates via a radical chain mechanism.[2][4][6]

Mechanism of Deoxygenation

The mechanism involves three key phases: initiation, propagation, and termination.

-

Initiation: A radical initiator, typically azobisisobutyronitrile (AIBN), is homolytically cleaved upon heating to generate two cyanopropyl radicals. These radicals then abstract a hydrogen atom from the hydrogen donor, tributyltin hydride (Bu₃SnH), to generate the key chain-carrying tributyltin radical (Bu₃Sn•).[2][6][7]

-

Propagation:

-

The tributyltin radical attacks the sulfur atom of the thiocarbonyl group. This leads to the fragmentation of the intermediate, releasing a carbon-centered radical at the 3' or 5' position of the sugar ring.

-

This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the deoxygenated product and regenerating the tributyltin radical, which can continue the chain reaction.[3][4]

-

-

Termination: The reaction is terminated when two radical species combine.

The driving force for this reaction is the formation of the very stable tin-sulfur bond.[3]

Caption: Catalytic cycle of the Barton-McCombie deoxygenation.

Experimental Protocol: Deoxygenation of the Dixanthate Intermediate

-

Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 3',5'-di-S-methylxanthate of 2'-deoxyadenosine (1.0 equivalent) in a degassed solvent such as toluene or benzene.

-

Reagent Addition: Add tributyltin hydride (Bu₃SnH, 2.5-3.0 equivalents) and a catalytic amount of AIBN (0.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

The primary challenge in the workup is the removal of the toxic and often difficult-to-separate organotin byproducts. A common method is to partition the crude residue between acetonitrile and hexane. The desired product preferentially dissolves in the acetonitrile layer, while the nonpolar tin byproducts remain in the hexane layer.

-

Alternatively, the crude mixture can be treated with a solution of potassium fluoride (KF) in methanol. This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[8]

-

The resulting crude product is then purified by silica gel column chromatography to afford pure 2',3',5'-Trideoxyadenosine.

-

Modern Alternatives to Tributyltin Hydride

The high toxicity and difficulty in removing organotin byproducts have driven the development of alternative hydrogen donors.[2][8] For researchers seeking greener and more practical methods, tris(trimethylsilyl)silane (TTMSS) has emerged as an excellent substitute.[9] It is less toxic, and its byproducts are more easily removed.

Protocol Using Tris(trimethylsilyl)silane (TTMSS)

The reaction setup is similar to the one using Bu₃SnH.

-

Setup: Dissolve the dixanthate intermediate (1.0 equivalent) in degassed toluene.

-

Reagent Addition: Add TTMSS (2.5 equivalents) and an alternative radical initiator like 1,1'-azobis(cyclohexanecarbonitrile) (V-40), which has a more suitable decomposition temperature for this system.[9]

-

Reaction: Heat the mixture to reflux and monitor by TLC.

-

Workup: After completion, the reaction can be concentrated and purified directly by silica gel chromatography, as the silane byproducts are generally less problematic to remove than their tin counterparts.

Data Summary

The following table provides representative data for the key steps in the synthesis. Yields can vary based on scale and specific reaction conditions.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| Activation | 2'-Deoxyadenosine | NaH, CS₂, MeI | 3',5'-Di-S-methylxanthate of 2'-deoxyadenosine | 70-85% |

| Deoxygenation | 3',5'-Di-S-methylxanthate intermediate | Bu₃SnH, AIBN | 2',3',5'-Trideoxyadenosine | 60-80% |

Conclusion

The synthesis of 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine is a prime example of strategic chemical manipulation in nucleoside chemistry. The Barton-McCombie deoxygenation provides a reliable and effective method for the key transformation. By understanding the underlying radical mechanism and the rationale behind each experimental step, from hydroxyl activation to the choice of hydrogen donor, researchers can successfully synthesize this valuable molecular probe. The development of less toxic alternatives to traditional tin hydrides further enhances the practicality and safety of this important synthetic route, making it more accessible for applications in drug discovery and chemical biology.

References

-

Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. (URL not directly available from search, linking to general information) [Link]

-

Organic Chemistry Portal. (n.d.). Barton-McCombie Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Deoxygenation: The Barton-McCombie Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. Retrieved from [Link]

-

Grokipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]

-

Chem-Station. (2014). Barton-McCombie Deoxygenation. Retrieved from [Link]

-

Antonov, K. V., Konstantinova, I. D., & Miroshnikov, A. I. (1998). New Approach to the Synthesis of 2′,3′-dideoxyadenosine and 2′,3′-Dideoxyinosine. Nucleosides and Nucleotides, 17(1-3), 153-159. [Link]

-

Webb II, R. R., Wos, J. A., Martin, J. C., & Brodfuehrer, P. R. (1988). Synthesis of 2′,3′-Dideoxyinosine. Nucleosides and Nucleotides, 7(2), 147-155. [Link]

-

de Castro, S., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives. Molecules, 27(12), 3935. [Link]

-

Robins, M. J., McCarthy, J. R., Jr., & Robins, R. K. (1966). Purine Nucleosides. XII. The Preparation of 2',3'-Dideoxyadenosine, 2',5'-Dideoxyadenosine, and 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine. Biochemistry, 5(1), 224-231. [Link]

-

Atkinson, M. R., et al. (1966). THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE. Biochemistry, 5(3), 868-877. [Link]

Sources

- 1. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 3. Barton-McCombie Reaction [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 2',3',5'-Trideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2',3',5'-trideoxyadenosine, a synthetic nucleoside analog with significant implications in molecular biology and pharmacology. We will delve into its fundamental biochemical properties, mechanism of action as a DNA chain terminator, and its applications in research and drug development, supported by detailed experimental insights and protocols.

Introduction: The Significance of a Modified Nucleoside

2',3',5'-Trideoxyadenosine is a structurally modified analog of the natural nucleoside deoxyadenosine. Its defining feature is the absence of hydroxyl (-OH) groups at the 2', 3', and 5' positions of the deoxyribose sugar moiety. This seemingly subtle alteration has profound consequences for its biochemical activity, primarily by preventing the formation of phosphodiester bonds during DNA synthesis. This property places it in the class of chain-terminating nucleosides, a group of molecules that have revolutionized molecular biology and antiviral therapies.

The initial synthesis of 2',3',5'-trideoxyadenosine was part of a broader exploration into deoxyadenosine analogs with the hypothesis that such compounds could serve as inhibitors of DNA biosynthesis[1]. While its direct clinical applications have been superseded by other nucleoside analogs, it remains a valuable tool for studying the mechanisms of DNA replication and for developing novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of 2',3',5'-trideoxyadenosine is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₅O | [2][3] |

| Molecular Weight | 219.24 g/mol | [2][3] |

| CAS Number | 6612-70-0 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and polar organic solvents | |

| Synonyms | Trideoxyadenosine, SQ 22538 | [2][4] |

Mechanism of Action: A Potent DNA Chain Terminator

The primary biochemical function of 2',3',5'-trideoxyadenosine lies in its ability to act as a potent inhibitor of DNA synthesis. This inhibition is achieved through a well-defined mechanism of DNA chain termination. For 2',3',5'-trideoxyadenosine to exert its effect, it must first be intracellularly phosphorylated to its active triphosphate form, 2',3',5'-trideoxyadenosine triphosphate (tdATP). This conversion is carried out by cellular kinases.

Once in its triphosphate form, tdATP acts as a competitive substrate for DNA polymerases, competing with the natural deoxyadenosine triphosphate (dATP) for incorporation into a growing DNA strand[5]. The key to its chain-terminating ability is the absence of a 3'-hydroxyl group on the deoxyribose sugar. In normal DNA synthesis, the 3'-hydroxyl group of the last incorporated nucleotide is essential for forming a phosphodiester bond with the 5'-phosphate group of the incoming nucleotide. Since tdATP lacks this 3'-hydroxyl group, once it is incorporated into the DNA chain, no further nucleotides can be added, leading to the termination of DNA elongation[6].

This mechanism is the cornerstone of the Sanger sequencing method, which utilizes dideoxynucleotides (ddNTPs) to generate a series of DNA fragments of varying lengths, ultimately allowing for the determination of the DNA sequence[6].

dot

Figure 1: Mechanism of DNA Chain Termination by 2',3',5'-Trideoxyadenosine.

Experimental Protocols

The utility of 2',3',5'-trideoxyadenosine as a research tool is best demonstrated through its application in specific experimental protocols. The following provides a foundational protocol for a DNA polymerase inhibition assay.

In Vitro DNA Polymerase Inhibition Assay

This assay is designed to quantify the inhibitory effect of 2',3',5'-trideoxyadenosine triphosphate on the activity of a specific DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)

-

Activated calf thymus DNA (or a specific primer-template system)

-

Deoxynucleoside triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)

-

[³H]-dTTP or other radiolabeled dNTP

-

2',3',5'-Trideoxyadenosine triphosphate (tdATP) stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 0.5 M EDTA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and vials

Procedure:

-

Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, activated DNA, and the dNTP mix (including the radiolabeled dNTP).

-

Add Inhibitor: Add varying concentrations of tdATP to the respective tubes. Include a control reaction with no tdATP.

-

Initiate Reaction: Start the reaction by adding the DNA polymerase to each tube.

-

Incubation: Incubate the reactions at the optimal temperature for the specific DNA polymerase for a set period (e.g., 30 minutes at 37°C).

-

Stop Reaction: Terminate the reactions by adding the stop solution.

-

Precipitate DNA: Precipitate the newly synthesized, radiolabeled DNA by adding cold TCA.

-

Filter and Wash: Collect the precipitated DNA on glass fiber filters. Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.

-

Quantify Incorporation: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each tdATP concentration relative to the control. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Figure 2: Experimental Workflow for a DNA Polymerase Inhibition Assay.

Applications in Research and Drug Development

The unique biochemical properties of 2',3',5'-trideoxyadenosine and its analogs have positioned them as valuable molecules in several areas of research and drug development.

Antiviral Research

The ability of dideoxynucleosides to terminate DNA chain elongation makes them potent antiviral agents, particularly against retroviruses like HIV, which rely on a reverse transcriptase to convert their RNA genome into DNA[7]. While 2',3',5'-trideoxyadenosine itself is not a frontline anti-HIV drug, it has served as a lead compound and a research tool in the development of other nucleoside reverse transcriptase inhibitors (NRTIs)[7].

Anticancer Research

The inhibition of DNA synthesis is also a key strategy in cancer chemotherapy. By selectively targeting the rapidly dividing cancer cells, which have a high demand for DNA replication, chain-terminating nucleosides can induce cell death. Research has explored the potential of 2',3',5'-trideoxyadenosine and its derivatives as anticancer agents, although their clinical efficacy is still under investigation[7].

Chemical Synthesis

The synthesis of 2',3',5'-trideoxyadenosine is typically achieved from the more readily available 2'-deoxyadenosine. A general synthetic route involves the selective protection of the 5'-hydroxyl group, followed by the removal of the 3'-hydroxyl group, and finally deprotection. A published method describes the synthesis via a 3',5'-diethylthio derivative followed by Raney nickel desulfurization[1].

dot

Figure 3: General Synthetic Workflow for 2',3',5'-Trideoxyadenosine.

Conclusion

2',3',5'-Trideoxyadenosine, through its elegant mechanism of DNA chain termination, serves as a powerful tool in molecular biology and a foundational concept in the development of antiviral and anticancer therapeutics. This guide has provided a detailed overview of its biochemical properties, mechanism of action, and applications, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this important nucleoside analog in their work. Further research into the kinetic parameters of its interaction with various DNA polymerases and the development of more efficient synthetic routes will continue to enhance its value in the scientific community.

References

-

Atkinson, M. R., Deutscher, M. P., Kornberg, A., Russell, A. F., & Moffatt, J. G. (1969). Enzymatic synthesis of deoxyribonucleic acid. XXXIV. Termination of chain growth by a 2',3'-dideoxyribonucleotide. Biochemistry, 8(12), 4897–4904. [Link]

-

Brandis, J. W., Edwards, S. G., & Johnson, K. A. (1996). Slow rate of phosphodiester bond formation accounts for the strong bias that Taq DNA polymerase shows against 2',3'-dideoxynucleotide terminators. Biochemistry, 35(7), 2189–2200. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65165, 2',3',5'-Trideoxyadenosine. Retrieved from [Link]

-

Robins, M. J., McCarthy, J. R., & Robins, R. K. (1966). Purine Nucleosides. XII. The Preparation of 2',3'-Dideoxyadenosine, 2',5'-Dideoxyadenosine, and 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine. Biochemistry, 5(1), 224–231. [Link]

-

Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 74(12), 5463–5467. [Link]

-

Taylor & Francis. (n.d.). Dideoxynucleotides – Knowledge and References. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). 2',3',5'-TRIDEOXYADENOSINE. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 2). Dideoxynucleotide. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

-

Wong, I., Patel, S. S., & Johnson, K. A. (1991). An induced-fit kinetic mechanism for DNA replication by T7 DNA polymerase. Biochemistry, 30(2), 526–537. [Link]

-

Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A novel method for phosphorylation of nucleosides to 5'-nucleotides. Tetrahedron Letters, 8(50), 5065–5068. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2',3',5'-Trideoxyadenosine | C10H13N5O | CID 65165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 7. Buy 2',3',5'-Trideoxyadenosine | 6612-70-0 [smolecule.com]

A Technical Guide to the Mechanism of Action of 2',3',5'-Trideoxyadenosine: A Structural Probe for the Ribosomal P-Site

Abstract

This technical guide provides an in-depth examination of the mechanism of action of 2',3',5'-Trideoxyadenosine. While not a potent inhibitor itself, this synthetic nucleoside analogue serves as a critical molecular tool for elucidating the function of the ribosomal peptidyl transferase center (PTC). By systematically removing the hydroxyl groups present in natural adenosine, 2',3',5'-Trideoxyadenosine helps researchers understand the specific molecular interactions required for substrate binding and catalysis within the ribosome's P-site. This document details the established mechanism of related, more complex antibiotics like puromycin, and contextualizes the role of 2',3',5'-Trideoxyadenosine as a simplified probe. We will explore the biochemical consequences of modifying the ribose moiety, present methodologies for studying ribosomal inhibitors, and discuss the implications for drug development.

Introduction: The Significance of a "Stripped-Down" Nucleoside

In the quest to understand the intricate machinery of the cell, simplified molecular analogues are indispensable tools. 2',3',5'-Trideoxyadenosine is a synthetic derivative of adenosine, characterized by the absence of hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar.[1][2] This stark structural modification renders it metabolically inert in many pathways that rely on these hydroxyls for phosphorylation or enzymatic recognition.

Its primary value to researchers lies not in its biological activity, but in its strategic lack thereof. It serves as a fundamental baseline or negative control in studies of protein synthesis. To comprehend its mechanism—or more accurately, its role as a mechanistic probe—we must first understand the action of potent antibiotics that target the same ribosomal site, most notably, puromycin.

Puromycin is an aminonucleoside antibiotic that effectively terminates protein synthesis.[3] It functions by mimicking the 3' end of an aminoacyl-tRNA, allowing it to enter the ribosomal A-site (Aminoacyl site).[4][5] The ribosome's peptidyl transferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P-site) and the puromycin molecule.[3][6] Because the resulting peptidyl-puromycin conjugate is not properly anchored and cannot participate in the subsequent translocation step, it dissociates from the ribosome, leading to the release of a truncated, prematurely terminated protein.[3][4]

The pioneering work of Vince and Daluge on carbocyclic analogues of puromycin demonstrated that modifications to the ribose ring are critical for understanding how these molecules interact with the ribosome.[7][8] Their research showed that even with a carbocyclic ring instead of a furanose, the molecule could still act as a substrate for the peptidyltransferase reaction, indicating that the core nucleoside structure is key for targeting the PTC.[7] It is within this scientific context that 2',3',5'-Trideoxyadenosine finds its purpose: as a tool to dissect the contributions of the ribose hydroxyl groups to this interaction.

The Core Concept: Probing the Peptidyl Transferase Center (PTC)

The ribosome's ability to form peptide bonds resides in the Peptidyl Transferase Center, a highly conserved region within the large ribosomal subunit.[6] This active site is primarily composed of ribosomal RNA (rRNA), making the ribosome a ribozyme. The PTC orchestrates the transfer of the growing polypeptide chain from the peptidyl-tRNA in the P-site to the aminoacyl-tRNA in the A-site.

The mechanism of action of 2',3',5'-Trideoxyadenosine is best understood as a test of structural requirements for P-site binding. The P-site must accommodate the peptidyl-tRNA, holding it in a precise orientation for the peptidyl transfer reaction. Key interactions, including hydrogen bonds, are mediated by the 2'-hydroxyl group of the tRNA's terminal adenosine.

By lacking the 2', 3', and 5' hydroxyl groups, 2',3',5'-Trideoxyadenosine is unable to form the critical hydrogen bonds that stabilize a peptidyl-tRNA within the P-site. Therefore, while its purine base may allow for some low-affinity, transient interaction with the P-site's nucleotide-binding pocket, it cannot function as an effective substrate or a potent competitive inhibitor. Its primary role is to demonstrate, by its inactivity, the essentiality of the hydroxyl groups for proper P-site function.

Caption: Role of 2'-OH in P-site binding.

Cellular and Biochemical Consequences

The direct consequence of using 2',3',5'-Trideoxyadenosine in a cell-free translation system is a lack of significant protein synthesis inhibition. This contrasts sharply with puromycin, which causes rapid termination and the accumulation of truncated polypeptides.[4][9]

The key takeaway for a researcher is that the integrity of the ribose sugar of the P-site substrate is paramount. The absence of the 2'-hydroxyl group, in particular, disrupts the catalytic geometry of the PTC. This observation supports the model where the 2'-OH of the P-site tRNA's terminal adenosine participates directly or indirectly (e.g., via a water molecule bridge) in the proton transfer network required for peptide bond catalysis.

From a drug development perspective, this highlights a critical structure-activity relationship (SAR). Any potential nucleoside-based inhibitor targeting the P-site must possess functional groups capable of mimicking the interactions of the native peptidyl-tRNA. Simply occupying the space is insufficient for potent inhibition.

Caption: Causality from structure to cellular effect.

Methodologies for Studying Ribosomal Inhibitors

To validate the role of a compound like 2',3',5'-Trideoxyadenosine, specific biochemical assays are employed. These protocols are designed to isolate and measure discrete steps of the translation process.

Protocol 1: In Vitro Translation Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC50) of a test compound on overall protein synthesis.

-

Rationale: This is a functional assay that measures the end-product of translation. For 2',3',5'-Trideoxyadenosine, the expected result is a very high or immeasurable IC50 value, establishing it as a poor inhibitor compared to a positive control like puromycin.

-

Methodology:

-

Prepare Lysate: Use a commercially available cell-free translation system, such as rabbit reticulocyte lysate or an E. coli S30 extract.

-

Set up Reactions: In separate reaction tubes, combine the lysate, an amino acid mixture lacking methionine, and a template mRNA (e.g., luciferase mRNA).

-

Add Compounds: Add varying concentrations of the test compound (2',3',5'-Trideoxyadenosine), a positive control (puromycin), and a negative control (vehicle/buffer).

-

Initiate Translation: Add a radiolabeled amino acid, typically ³⁵S-Methionine, to each tube to initiate the reaction.

-

Incubate: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes).

-

Stop Reaction & Precipitate: Stop the reaction by adding a strong base (e.g., NaOH). Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

-

Quantify: Collect the precipitated protein on a filter membrane, wash, and quantify the incorporated radioactivity using a scintillation counter.

-

Analyze: Plot the percentage of protein synthesis inhibition against the compound concentration to determine the IC50 value.

-

Protocol 2: The "Fragment Reaction" Assay

-

Objective: To directly measure the catalytic activity of the peptidyl transferase center.

-

Rationale: This minimalist assay isolates the PTC's function from other translation steps. It tests whether a compound can act as an acceptor substrate (like puromycin) for the peptidyl group.

-

Methodology:

-

Prepare Ribosomes: Use purified 70S (prokaryotic) or 80S (eukaryotic) ribosomes.

-

Load P-site: Incubate the ribosomes with a simplified P-site substrate, which is typically N-acetylated-[³H]aminoacyl-tRNA or a short mRNA codon with its corresponding charged tRNA. A common substrate is N-acetyl-[³H]Phe-tRNA bound in the presence of a poly(U) template.

-

Add Acceptor Substrate: Add the test compound (2',3',5'-Trideoxyadenosine) or a positive control (puromycin) to the reaction.

-

Incubate: Allow the peptidyl transferase reaction to proceed for a short period.

-

Extract Product: Stop the reaction and extract the products with an organic solvent like ethyl acetate. If the test compound was a successful acceptor, the radiolabeled N-acetyl-[³H]aminoacyl group will be covalently attached to it and will partition into the organic layer. The unreacted substrate remains in the aqueous layer.

-

Quantify: Measure the radioactivity in the organic phase using a scintillation counter. High counts indicate the compound is an effective PTC substrate. For 2',3',5'-Trideoxyadenosine, minimal radioactivity is expected in the organic phase.

-

Caption: Experimental workflows for studying ribosomal inhibitors.

Expected Data Summary

| Compound | Target Site | Expected IC50 (In Vitro Translation) | Expected Activity (Fragment Reaction) |

| Puromycin | A-site Acceptor | Low µM range | High (Acts as acceptor substrate) |

| 2',3',5'-Trideoxyadenosine | P-site Probe | >1 mM (Inactive) | Very Low (Poor substrate/binder) |

Conclusion and Future Perspectives

2',3',5'-Trideoxyadenosine is a powerful tool for molecular dissection, precisely because of its simplicity and inactivity. Its mechanism of action is, in essence, a mechanism of non-action that provides a clear and unambiguous demonstration of the structural requirements for binding and catalysis at the ribosomal P-site. It underscores the critical role of the ribose hydroxyl groups, particularly the 2'-OH, in positioning the peptidyl-tRNA substrate for the peptidyl transferase reaction.

For researchers in drug development, the lessons from this simple molecule are profound. It establishes a foundational principle for the design of novel antibiotics targeting the ribosome: successful inhibitors must not only occupy the target site but also replicate the key chemical interactions that govern its function. As antibiotic resistance continues to be a global threat, a deep understanding of these fundamental structure-activity relationships, gleaned from probes like 2',3',5'-Trideoxyadenosine, is essential for the rational design of the next generation of therapeutics.

References

-

Vince, R., & Daluge, S. (1977). Carbocyclic puromycin: synthesis and inhibition of protein biosynthesis. Journal of Medicinal Chemistry. [Link]

-

Menninger, J. R., & Otto, D. P. (1982). Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes. Antimicrobial Agents and Chemotherapy, 21(5), 811–818. [Link]

-

Aviner, R. (2020). Puromycin reactivity does not accurately localize translation at the subcellular level. eLife. [Link]

-

Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences, 109(2), 413–418. [Link]

-

Aviner, R., et al. (2020). The science of puromycin: From studies of ribosome function to applications in biotechnology. Computational and Structural Biotechnology Journal. [Link]

-

Vince, R., Daluge, S., & Brownell, J. (1977). Carbocyclic puromycin: synthesis and inhibition of protein biosynthesis. Journal of Medicinal Chemistry. [Link]

-

Starck, S. R., et al. (2020). The Science of Puromycin: from Studies of Ribosome Function to Applications in Biotechnology. ResearchGate. [Link]

-

Forester, C. M., et al. (2018). Revealing nascent proteomics in signaling pathways and cell differentiation. Proceedings of the National Academy of Sciences, 115(10), 2353–2358. [Link]

-

PubChem. (n.d.). 2',3',5'-Trideoxyadenosine. National Center for Biotechnology Information. [Link]

-

Kvasyuk, E. I., et al. (2017). (PDF) Nucleotides. Part LVI. Synthesis and biological activity of modified (2′–5′)triadenylates containing 2′‐terminal 2′,3′‐dideoxy‐3′‐fluoroadenosine derivatives. ResearchGate. [Link]

-

Jena Bioscience. (n.d.). Puromycin conjugates for specific C-terminal protein labeling in vitro and monitoring of global protein synthesis in vivo. Jena Bioscience. [Link]

-

Harris, T. K., & Beal, P. A. (2000). Substrate analogues for an RNA-editing adenosine deaminase: mechanistic investigation and inhibitor design. Journal of the American Chemical Society, 122(49), 12051–12052. [Link]

-

Kim, J., et al. (2024). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Medicinal Chemistry Letters. [Link]

-

Daluge, S., & Vince, R. (1972). Synthesis of carbocyclic aminonucleosides. The Journal of Organic Chemistry, 37(23), 3749–3751. [Link]

-

Polson, A. G., & Bass, B. L. (1994). Identification of substrates for adenosine deaminases that act on RNA. Methods in Enzymology, 238, 339–348. [Link]

-

Ramos-Morales, E., et al. (2021). tRNA deamination by ADAT requires substrate-specific recognition mechanisms and can be inhibited by tRFs. RNA, 27(11), 1369–1383. [Link]

-

Kuttan, A., & Bass, B. L. (2018). Selective Recognition of RNA Substrates by ADAR Deaminase Domains. Journal of Molecular Biology, 430(6), 783–796. [Link]

-

Lehmann, K. A., & Bass, B. L. (2001). Substrate recognition by ADAR1 and ADAR2. RNA, 7(7), 1006–1016. [Link]

-

Lee, S., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 27(19), 6296. [Link]

-

Ye, S., et al. (2004). Synthesis of 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase. Journal of Medicinal Chemistry, 47(5), 1207–1213. [Link]

Sources

- 1. 2',3',5'-Trideoxyadenosine | C10H13N5O | CID 65165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Puromycin reactivity does not accurately localize translation at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. salic.med.harvard.edu [salic.med.harvard.edu]

- 7. Carbocyclic puromycin: synthesis and inhibition of protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

Discovery and history of adenosine analogs.

An In-Depth Technical Guide to the Discovery and History of Adenosine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine, a ubiquitous purine nucleoside, plays a critical role in numerous physiological processes.[1] Beyond its fundamental role in cellular metabolism as a component of ATP, extracellular adenosine acts as a signaling molecule, modulating cellular function through specific cell surface receptors.[2][3][4] This guide provides a comprehensive overview of the discovery of adenosine's physiological effects, the elucidation of its receptors, and the historical development of adenosine analogs as therapeutic agents. We will delve into the medicinal chemistry efforts that have led to the synthesis of selective agonists and antagonists, the experimental methodologies used to characterize these compounds, and their current and potential therapeutic applications.

The Dawn of Adenosinergic Signaling: Early Discoveries

The journey into the world of adenosinergic signaling began in 1927, when Drury and Szent-Györgyi first observed the potent effects of "adenine compounds" on the heart, noting their ability to slow the heart rate.[5] For several decades, the precise mechanisms underlying these effects remained elusive. It wasn't until the 1970s that the concept of specific cell surface receptors for adenosine began to take shape, paving the way for a new era in pharmacology.

The Adenosine Receptor Family: A Quartet of G Protein-Coupled Receptors

Extracellular adenosine exerts its diverse physiological effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[6][7] These receptors exhibit distinct tissue distribution, signaling mechanisms, and pharmacological profiles, which has been the foundation for the development of subtype-selective ligands.[6][8]

-

A1 and A3 Receptors: These receptors preferentially couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]

-

A2A and A2B Receptors: In contrast, these receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[3][6][8]

The A1 and A2A receptors are high-affinity receptors for adenosine, whereas the A2B and A3 receptors have lower affinity.[6] This difference in affinity suggests that A1 and A2A receptors are likely activated under basal physiological conditions, while A2B and A3 receptor activation may require higher concentrations of adenosine, such as those that occur during cellular stress or injury.[9]

Adenosine Signaling Pathways

Caption: Adenosine receptor signaling pathways.

The Quest for Selectivity: Development of Adenosine Receptor Agonists and Antagonists

The discovery of multiple adenosine receptor subtypes sparked a wave of medicinal chemistry research aimed at developing selective ligands for each subtype. These efforts were crucial for dissecting the physiological roles of each receptor and for developing targeted therapeutics with improved efficacy and reduced side effects.

Early Non-Selective Analogs and Their Limitations

Early research utilized naturally occurring methylxanthines like caffeine and theophylline, which were found to be non-selective adenosine receptor antagonists.[10] While valuable as research tools, their lack of selectivity limited their therapeutic potential. Similarly, early synthetic agonists often displayed activity at multiple adenosine receptor subtypes, leading to a range of physiological effects, some of which were undesirable.[9]

The Rise of Selective Ligands

Through systematic structure-activity relationship (SAR) studies, researchers began to identify key chemical modifications to the adenosine scaffold that could confer receptor subtype selectivity.

Agonists

The development of selective agonists has been instrumental in understanding the therapeutic potential of activating specific adenosine receptors.[11] For instance, the A2A agonist regadenoson (Lexiscan®) is the first selective adenosine receptor agonist to receive clinical approval and is used as a pharmacologic stress agent in myocardial perfusion imaging.[7]

Antagonists

Selective antagonists have also emerged as promising therapeutic agents. The inverse relationship between caffeine consumption (a non-selective antagonist) and the risk of developing Parkinson's disease hinted at the potential of A2A receptor antagonists in treating this neurodegenerative disorder.[12] This has led to the development of selective A2A antagonists like istradefylline, which has been approved for the treatment of Parkinson's disease.[12]

Key Adenosine Analogs and Their Receptor Selectivity

| Compound | Class | Primary Target | Therapeutic Area/Use |

| Adenosine | Agonist | Non-selective | Antiarrhythmic[13][14] |

| Regadenoson | Agonist | A2A selective | Myocardial perfusion imaging[7] |

| Istradefylline | Antagonist | A2A selective | Parkinson's disease[12] |

| Caffeine | Antagonist | Non-selective | CNS stimulant |

| Theophylline | Antagonist | Non-selective | Respiratory stimulant |

Experimental Methodologies in Adenosine Analog Research

The discovery and development of adenosine analogs have been underpinned by a variety of experimental techniques designed to characterize their binding and functional activity at the different receptor subtypes.

Receptor Binding Assays

A fundamental step in characterizing a new adenosine analog is to determine its affinity for each of the four receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).[15]

-